2,4-Dichloro-3,5-difluorophenylboronic acid
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Overview
Description
2,4-Dichloro-3,5-difluorophenylboronic acid is a boronic acid derivative with the chemical formula C6H3BCl2F2O2. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms on the phenyl ring, which significantly influences its reactivity and properties .
Scientific Research Applications
2,4-Dichloro-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,4-Dichloro-3,5-difluorophenylboronic acid . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of boronic acids are generally influenced by their chemical stability and reactivity .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The reaction conditions must be carefully controlled to ensure the successful execution of Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,4-Dichloro-3,5-difluorophenylboronic acid vary with different dosages in animal models .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3,5-difluorophenylboronic acid typically involves the borylation of the corresponding halogenated phenyl derivative. One common method is the reaction of 2,4-dichloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,5-difluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with the halogenated positions on the phenyl ring.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Comparison with Similar Compounds
2,5-Difluorophenylboronic acid: Similar in structure but lacks chlorine atoms, which can result in different reactivity and applications.
2,6-Difluorophenylboronic acid: Another similar compound with fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness: 2,4-Dichloro-3,5-difluorophenylboronic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2,4-dichloro-3,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLABFGHQQFZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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